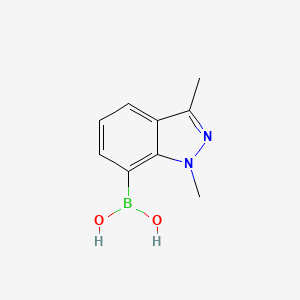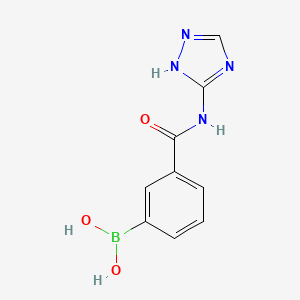![molecular formula C9H8Cl2F3N3O2 B1386782 2,4-二氯-5,6,7,8-四氢吡啶并[4,3-d]嘧啶 2,2,2-三氟乙酸盐 CAS No. 1172930-59-4](/img/structure/B1386782.png)
2,4-二氯-5,6,7,8-四氢吡啶并[4,3-d]嘧啶 2,2,2-三氟乙酸盐
描述
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic organic compound . It has been found to demonstrate potent and selective inhibition of Erk2 and knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate can be prepared by Intermediate 4 in DCM stirred with (Boc)2O and TEA at room temperature for 16 hours .Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is C7H7Cl2N3 . The canonical SMILES representation is C1CNCC2=C1C(=NC(=N2)Cl)Cl .Chemical Reactions Analysis
In a reported reaction, Intermediate 4 in DCM was stirred with (Boc)2O and TEA at room temperature for 16 hours .Physical And Chemical Properties Analysis
The molecular weight of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is 204.05 g/mol . It has a topological polar surface area of 37.8 Ų .作用机制
Target of Action
It is noted that similar compounds have been used in the synthesis of parp inhibitors .
Biochemical Pathways
It is noted that similar compounds have been used in the synthesis of parp inhibitors , which are known to affect DNA repair pathways.
Result of Action
It is noted that similar compounds have been used in the synthesis of parp inhibitors , which are known to inhibit the repair of DNA damage in cells.
实验室实验的优点和局限性
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate has a number of advantages and limitations for use in laboratory experiments. One of the major advantages is that it is relatively easy to synthesize, which makes it an attractive option for researchers who are looking to quickly and cheaply produce a compound with potential applications. Additionally, 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate is relatively stable and can be stored for extended periods of time without significant degradation.
However, there are some limitations to the use of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate in laboratory experiments. One of the major drawbacks is that it is not water soluble, which can make it difficult to use in certain types of experiments. Additionally, 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate is not very reactive, which can limit its use in certain types of reactions.
未来方向
Given the potential applications of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate, there are a number of potential future directions for research. One potential direction is to explore the use of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate in
科学研究应用
PARP 抑制剂制备
该化合物在PARP抑制剂的制备中有着特定的应用 。PARP(聚ADP核糖聚合酶)抑制剂是一类在癌症管理中发挥重要作用的药理学抑制剂。
催化作用
该化合物可作为有机合成反应的催化剂 ,促进各种化学转化。
氮杂环化合物的合成
该化合物是合成含氮杂环化合物的原料 ,这些化合物在医药和农药领域具有重要意义。
生化分析
Biochemical Properties
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as an inhibitor of certain enzymes, such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes . By inhibiting PARP, 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate can modulate cellular responses to DNA damage and influence cell survival and apoptosis.
Cellular Effects
The effects of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to DNA damage response and repair . It can alter gene expression patterns by modulating the activity of transcription factors and other regulatory proteins. Additionally, 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate affects cellular metabolism by impacting the activity of metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of PARP enzymes, inhibiting their catalytic activity and preventing the synthesis of poly(ADP-ribose) chains . This inhibition disrupts the normal function of PARP in DNA repair, leading to the accumulation of DNA damage and potentially triggering cell death. Additionally, 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate may interact with other proteins involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate can change over time due to factors such as stability and degradation. The compound is generally stable under inert gas conditions at low temperatures (2-8°C), but it may degrade over extended periods or under certain environmental conditions . Long-term studies have shown that prolonged exposure to 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate can lead to sustained inhibition of PARP activity and persistent DNA damage in cells.
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate vary with different dosages in animal models. At lower doses, the compound can effectively inhibit PARP activity without causing significant toxicity . At higher doses, it may induce toxic effects, including liver and kidney damage, as well as adverse effects on hematopoietic and immune systems. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . This metabolic process can affect the compound’s bioavailability and duration of action. Additionally, interactions with cofactors such as NAD+ may influence the compound’s metabolic flux and overall activity.
Transport and Distribution
Within cells and tissues, 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . Its localization and accumulation within cells can impact its biochemical activity and effectiveness. The compound’s distribution may also be influenced by factors such as tissue perfusion and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate is critical for its activity and function. The compound is known to localize to the nucleus, where it interacts with nuclear proteins involved in DNA repair and transcription regulation . Targeting signals and post-translational modifications may direct the compound to specific nuclear compartments, enhancing its ability to modulate nuclear processes. Additionally, the compound’s presence in other organelles, such as mitochondria, may influence its effects on cellular metabolism and apoptosis.
属性
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3.C2HF3O2/c8-6-4-3-10-2-1-5(4)11-7(9)12-6;3-2(4,5)1(6)7/h10H,1-3H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOVSBJMRBPQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(N=C2Cl)Cl.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656820 | |
| Record name | Trifluoroacetic acid--2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1172930-59-4 | |
| Record name | Trifluoroacetic acid--2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(Phenylsulfonyl)piperidin-2-yl]acetic acid](/img/structure/B1386700.png)
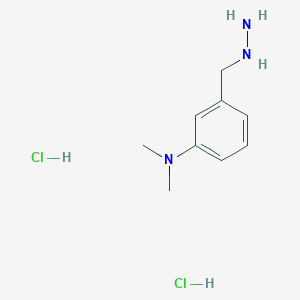
![2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride](/img/structure/B1386704.png)
![[(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea](/img/structure/B1386705.png)
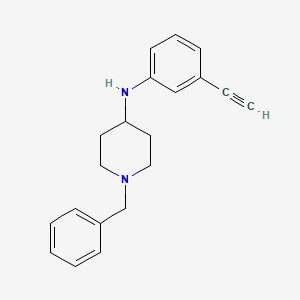
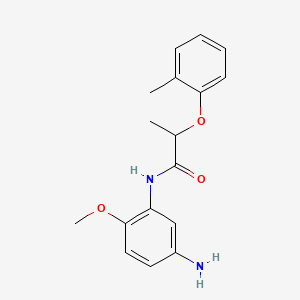

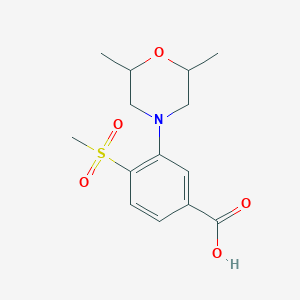
![1H-Pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1386712.png)
![3-[(3-Isopropylphenoxy)methyl]piperidine](/img/structure/B1386713.png)

![3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1386717.png)
